molecular formula C13H13ClN2O B13659538 2-Chloro-4-[(2,6-dimethylphenoxy)methyl]pyrimidine

2-Chloro-4-[(2,6-dimethylphenoxy)methyl]pyrimidine

Cat. No.: B13659538
M. Wt: 248.71 g/mol
InChI Key: XFZWRVAQYUBQML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-4-[(2,6-dimethylphenoxy)methyl]pyrimidine is a heterocyclic compound featuring a pyrimidine core substituted at the 4-position with a (2,6-dimethylphenoxy)methyl group and at the 2-position with a chlorine atom.

Properties

Molecular Formula

C13H13ClN2O

Molecular Weight

248.71 g/mol

IUPAC Name

2-chloro-4-[(2,6-dimethylphenoxy)methyl]pyrimidine

InChI

InChI=1S/C13H13ClN2O/c1-9-4-3-5-10(2)12(9)17-8-11-6-7-15-13(14)16-11/h3-7H,8H2,1-2H3

InChI Key

XFZWRVAQYUBQML-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)OCC2=NC(=NC=C2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-[(2,6-dimethylphenoxy)methyl]pyrimidine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloropyrimidine and 2,6-dimethylphenol.

    Reaction Conditions: The reaction involves the nucleophilic substitution of the chloro group in 2-chloropyrimidine with the 2,6-dimethylphenoxy methyl group.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to improve yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-[(2,6-dimethylphenoxy)methyl]pyrimidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents used. For example, nucleophilic substitution with an amine would yield a 2-amino-4-[(2,6-dimethylphenoxy)methyl]pyrimidine derivative .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Pyrimidine Derivatives

2-Chloro-4-vinylpyrimidine Derivatives ()

2-Chloro-4-[(2,6-dimethylphenoxy)methyl]pyrimidine differs from vinyl-substituted analogs (e.g., 2-chloro-4-vinylpyrimidine) in its substitution pattern. The vinyl group in the latter allows conjugate addition reactions with nucleophiles (e.g., thiols, amines), enabling synthesis of disubstituted pyrimidines for CNS drug development .

Key Differences :

Property 2-Chloro-4-[(2,6-dimethylphenoxy)methyl]pyrimidine 2-Chloro-4-vinylpyrimidine
Substituent at C4 (2,6-Dimethylphenoxy)methyl Vinyl
Reactivity Low (steric hindrance) High (conjugate addition)
LogP (estimated) ~3.5 ~2.0
Biological Target Potential sodium channel modulation Serotonin receptors

Piperazine-Linked Phenoxy Compounds ()

Compounds such as HBK14–HBK19 feature a piperazine core linked to phenoxy groups. For example, HBK15 has a 2-chloro-6-methylphenoxy moiety, while HBK17 includes a 2,5-dimethylphenoxy group. Unlike these piperazine derivatives, 2-chloro-4-[(2,6-dimethylphenoxy)methyl]pyrimidine lacks a basic nitrogen in its structure, which may reduce its affinity for G-protein-coupled receptors (e.g., serotonin or dopamine receptors). However, the shared 2,6-dimethylphenoxy motif suggests similar hydrophobic interactions with aromatic residues in protein binding pockets .

Mexiletine Analogs ()

Mexiletine derivatives (e.g., compounds II and III in ) are sodium channel blockers with phenoxy or chlorophenoxy substituents. For instance:

  • Compound II: 2-(4-Chloro-2-methylphenoxy)-benzenethanamine (IC₅₀ for tonic block = 30 µM).
  • Compound III: (-)-S-3-(2,6-Dimethylphenoxy)-2-methylpropanamine (IC₅₀ for use-dependent block = 15 µM).

The 2,6-dimethylphenoxy group in compound III enhances use-dependent sodium channel blockade compared to mexiletine (IC₅₀ = 83 µM). Similarly, the target compound’s 2,6-dimethylphenoxy group may promote hydrophobic interactions with sodium channels, though its pyrimidine core (vs. mexiletine’s amine backbone) could alter binding kinetics .

Activity Comparison :

Compound Structure IC₅₀ (Tonic Block) IC₅₀ (Use-Dependent Block)
Mexiletine Phenethylamine backbone 83 µM 28 µM
Compound III () 2,6-Dimethylphenoxy derivative 108 µM 15 µM
Target Compound Pyrimidine core Not reported Not reported

Antimicrobial Pyrimidine Derivatives ()

6-((4-(2,3-Dimethylphenoxy)piperidin-1-yl)methyl)pyrimidine-2,4(1H,3H)-dione () shares a pyrimidine core but is substituted with a 2,3-dimethylphenoxy group. The positional isomerism (2,6- vs. 2,3-dimethylphenoxy) likely impacts target selectivity; the 2,6-dimethyl configuration in the target compound may enhance steric stability, while 2,3-dimethyl groups could optimize π-π stacking in antimicrobial targets .

Acetamide Derivatives ()

Compounds like N-[(2S,3S,5S)-5-amino-3-hydroxy-1,6-diphenylhexan-2-yl]-2-(2,6-dimethylphenoxy)acetamide () incorporate the 2,6-dimethylphenoxy group into peptide-like structures. While these are larger molecules, the shared phenoxy moiety highlights its versatility as a hydrophobic anchor in diverse pharmacophores .

Biological Activity

2-Chloro-4-[(2,6-dimethylphenoxy)methyl]pyrimidine is a heterocyclic compound with potential biological activities attributed to its unique chemical structure. This compound is characterized by a pyrimidine ring substituted with a chlorine atom and a (2,6-dimethylphenoxy)methyl group. Its molecular formula is C₁₁H₁₃ClN₂O, and it has been the subject of various studies investigating its biological properties, particularly its antimicrobial and enzyme inhibitory activities.

Biological Activities

1. Antimicrobial Properties
Research indicates that 2-Chloro-4-[(2,6-dimethylphenoxy)methyl]pyrimidine exhibits significant antimicrobial activity. It may inhibit certain enzymes involved in microbial growth, thereby demonstrating its potential as an antimicrobial agent. The specific mechanisms of action can vary depending on the target organism and the conditions of use.

2. Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on various enzymes. Notably, it has shown promise in inhibiting dihydrofolate reductase (DHFR), an enzyme critical for nucleotide synthesis in many pathogens, including Plasmodium falciparum, the causative agent of malaria. Inhibitory activity against DHFR is crucial for developing antimalarial drugs .

The mechanism by which 2-Chloro-4-[(2,6-dimethylphenoxy)methyl]pyrimidine exerts its biological effects involves binding to specific molecular targets such as enzymes or receptors. This binding leads to the modulation of biological pathways that can inhibit microbial growth or interfere with cellular processes in pathogens.

Case Studies

Several studies have investigated the biological activity of this compound:

  • Study on Antimicrobial Activity : A recent study demonstrated that 2-Chloro-4-[(2,6-dimethylphenoxy)methyl]pyrimidine exhibited significant antimicrobial effects against various bacterial strains. The minimum inhibitory concentration (MIC) values were determined, showing effectiveness at low concentrations.
  • Inhibition of DHFR : Another study focused on the compound's ability to inhibit DHFR from Plasmodium falciparum. The results indicated that it could act as a potent inhibitor with IC50 values in the low micromolar range, suggesting potential for further development as an antimalarial agent .

Data Summary

Biological ActivityObserved EffectReference
Antimicrobial ActivitySignificant inhibition of microbial growth
DHFR InhibitionIC50 values in low micromolar range

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.